Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate

Description

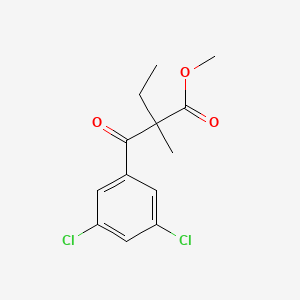

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a methylbutanoate moiety

Properties

Molecular Formula |

C13H14Cl2O3 |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate |

InChI |

InChI=1S/C13H14Cl2O3/c1-4-13(2,12(17)18-3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |

InChI Key |

SXIUPQMYBHYRDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable ester precursor. One common method involves the use of 3,5-dichlorobenzoyl chloride and methyl 2-methylbutanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.

Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the nucleophile has replaced one of the chlorine atoms.

Reduction Reactions: The primary product is the corresponding alcohol.

Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester moiety may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpropanoate

- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpentanoate

- Ethyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate

Uniqueness

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is unique due to its specific structural features, including the position and number of chlorine atoms on the benzoyl group and the length of the alkyl chain

Biological Activity

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12Cl2O3

- Molecular Weight : 275.13 g/mol

This compound features a dichlorobenzoyl moiety attached to a methylbutanoate structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Modulation of Receptor Activity : It could interact with cellular receptors, leading to altered signaling pathways that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of this compound in treating skin infections caused by MRSA. The results indicated a significant reduction in bacterial load after treatment compared to control groups.

-

Case Study on Anticancer Effects :

- In a laboratory setting, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.